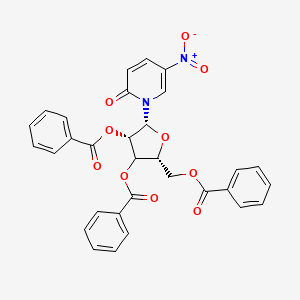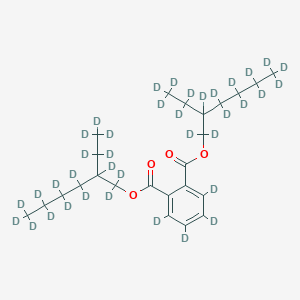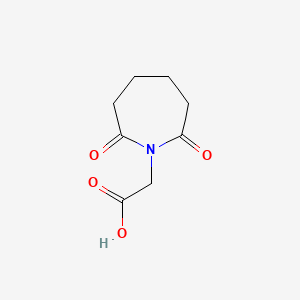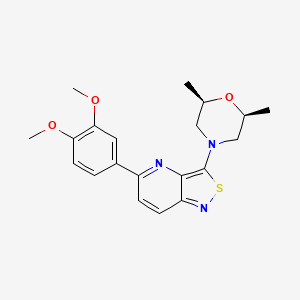
GAK inhibitor 2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GAK inhibitor 2, also known as Compound 14g, is a potent inhibitor of cyclin G-associated kinase (GAK). GAK is a serine/threonine kinase involved in clathrin-mediated endocytosis and various cellular processes. This compound has shown significant antiviral activity, particularly against dengue virus .
Vorbereitungsmethoden
The synthesis of GAK inhibitor 2 involves several steps, starting with the preparation of key intermediates. The synthetic route typically includes the formation of a core structure, followed by functionalization to introduce specific substituents. Reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to achieve the desired product. Industrial production methods may involve scaling up these reactions using optimized conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
GAK inhibitor 2 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Wissenschaftliche Forschungsanwendungen
GAK inhibitor 2 has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the role of GAK in various chemical processes and pathways.
Biology: It is used to investigate the role of GAK in cellular processes such as clathrin-mediated endocytosis and signal transduction.
Medicine: It has shown potential as an antiviral agent, particularly against dengue virus, and is being explored for its therapeutic potential in other viral infections.
Industry: It is used in the development of new drugs and therapeutic agents targeting GAK and related pathways .
Wirkmechanismus
GAK inhibitor 2 exerts its effects by binding to the ATP-binding pocket of GAK, thereby inhibiting its kinase activity. This inhibition disrupts the phosphorylation of key substrates involved in clathrin-mediated endocytosis and other cellular processes. The molecular targets and pathways involved include the clathrin-binding domain, the PTEN-like domain, and the J-domain of GAK .
Vergleich Mit ähnlichen Verbindungen
GAK inhibitor 2 is unique in its high potency and selectivity for GAK. Similar compounds include:
Alsterpaullone: A known inhibitor of cyclin-dependent kinases (CDKs) with some activity against GAK.
Roscovitine: Another CDK inhibitor with potential effects on GAK.
Flavopiridol: A broad-spectrum kinase inhibitor that may also affect GAK activity. These compounds share functional similarities with this compound but differ in their selectivity and potency .
Eigenschaften
Molekularformel |
C20H23N3O3S |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
(2R,6S)-4-[5-(3,4-dimethoxyphenyl)-[1,2]thiazolo[4,3-b]pyridin-3-yl]-2,6-dimethylmorpholine |
InChI |
InChI=1S/C20H23N3O3S/c1-12-10-23(11-13(2)26-12)20-19-16(22-27-20)7-6-15(21-19)14-5-8-17(24-3)18(9-14)25-4/h5-9,12-13H,10-11H2,1-4H3/t12-,13+ |
InChI-Schlüssel |
BVEGTKGHXUUTRR-BETUJISGSA-N |
Isomerische SMILES |
C[C@@H]1CN(C[C@@H](O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Kanonische SMILES |
CC1CN(CC(O1)C)C2=C3C(=NS2)C=CC(=N3)C4=CC(=C(C=C4)OC)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


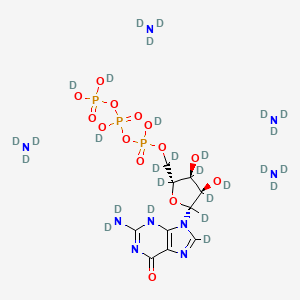
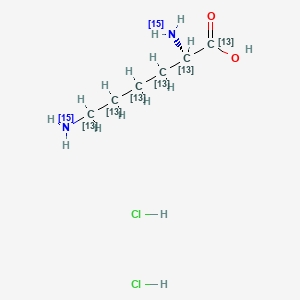
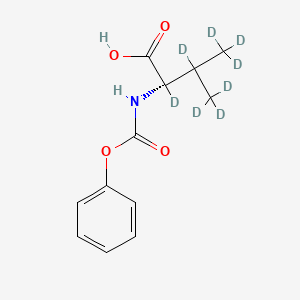
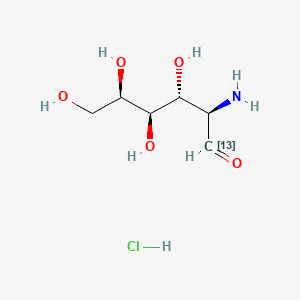

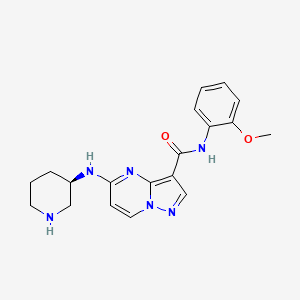
![3-[6-[[1-(2,2-difluoro-1,3-benzodioxol-5-yl)cyclopropanecarbonyl]amino]-3-methylpyridin-2-yl]-N-[3-[3-[5-(2-oxo-4-prop-2-enoylpiperazin-1-yl)furan-2-yl]propanoylamino]propyl]benzamide](/img/structure/B12399347.png)
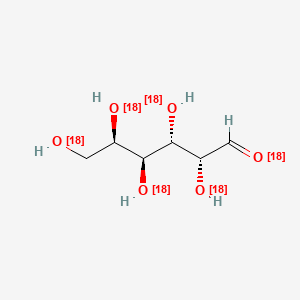
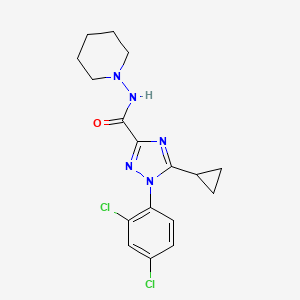
![(1Z)-2-azaniumyl-N-[[(2R,3S,4R,5S)-3,4-dihydroxy-5-[2-(5-phenyltetrazol-2-yl)ethyl]oxolan-2-yl]methoxysulfonyl]-3-methylpentanimidate](/img/structure/B12399364.png)
![(2S,4aS,6aR,6aS,6bR,8aR,11E,12aS,14bR)-11-[(4-fluoro-2-nitrophenyl)methylidene]-2,4a,6a,6b,9,9,12a-heptamethyl-10,13-dioxo-3,4,5,6,6a,7,8,8a,12,14b-decahydro-1H-picene-2-carboxylic acid](/img/structure/B12399365.png)
